4H-3,1-Benzoxathiin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxathiin-4-one is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxathiin-4-one typically involves the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is advantageous due to its simplicity and the absence of a need for catalysts, making it an environmentally friendly approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this compound amenable to industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4H-3,1-Benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxathiin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxathiin derivatives .
Scientific Research Applications
4H-3,1-Benzoxathiin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxathiin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, which can lead to enzyme inhibition and other biological effects. The specific pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and enzymes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
4H-3,1-Benzoxazin-4-one: Similar in structure but contains an oxygen atom instead of sulfur.
4H-3,1-Benzothiazin-4-one: Contains a sulfur atom but differs in the position of the heteroatoms within the ring.
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: A related compound with additional oxygen atoms.
Uniqueness: 4H-3,1-Benzoxathiin-4-one is unique due to its specific arrangement of oxygen and sulfur atoms within the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar heterocyclic compounds .
Properties
CAS No. |
5651-33-2 |
---|---|
Molecular Formula |
C8H6O2S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C8H6O2S/c9-8-6-3-1-2-4-7(6)11-5-10-8/h1-4H,5H2 |
InChI Key |
DMHIXXWAEUHFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.